DNA-Binding Affinity: C10 vs. C8, C9, C11
In a head-to-head study of bisnitrophenoxy compounds (BN-8 through BN-11) using cyclic voltammetry on fish sperm dsDNA, 1,10-bis(4-nitrophenoxy)decane (BN-10) demonstrated a binding constant (Kb) of 8.97 × 10⁴ M⁻¹. This represents a 1.57-fold increase over BN-9 (5.73 × 10⁴ M⁻¹) and a 3.87-fold increase over BN-8 (2.32 × 10⁴ M⁻¹), but is 1.93-fold lower than BN-11 (17.34 × 10⁴ M⁻¹) [1]. The trend correlates directly with methylene spacer length, establishing BN-10 as an intermediate-affinity threading intercalator.
| Evidence Dimension | DNA-binding constant (Kb, M⁻¹) |
|---|---|
| Target Compound Data | 8.97 × 10⁴ M⁻¹ (BN-10) |
| Comparator Or Baseline | BN-8: 2.32 × 10⁴ M⁻¹; BN-9: 5.73 × 10⁴ M⁻¹; BN-11: 17.34 × 10⁴ M⁻¹ |
| Quantified Difference | BN-10 vs BN-8: +287% (3.87×); BN-10 vs BN-9: +57% (1.57×); BN-10 vs BN-11: −48% (0.52×) |
| Conditions | Cyclic voltammetry (CV) on fish sperm dsDNA; Kb calculated from peak current attenuation; ambient temperature |
Why This Matters
For researchers designing DNA-targeted probes or threading intercalators, the C10 spacer delivers a predictable intermediate binding affinity that avoids the suboptimal binding of shorter spacers (C8, C9) while offering greater synthetic accessibility than the highest-affinity C11 variant.
- [1] Shakeel, M., et al. (2020). Heliyon, 6(6), e04124. View Source
